Bienvenue dans la boutique en ligne BenchChem!

2-((3-(4-Carboxybenzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid

Regiochemistry GSDMD inhibition Target engagement

2-((3-(4-Carboxybenzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid (CAS 1008584-86-8) is a synthetic, dual-carboxylate thiazolidine-2,4-dione (TZD) derivative with molecular formula C18H14N2O6S and molecular weight 386.38 g/mol. The compound features a 2,4-dioxothiazolidine core N-substituted with a 4-carboxybenzyl group and further functionalized at the 5-position via an ortho-amino benzoic acid moiety.

Molecular Formula C18H14N2O6S
Molecular Weight 386.38
CAS No. 1008584-86-8
Cat. No. B2453178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3-(4-Carboxybenzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid
CAS1008584-86-8
Molecular FormulaC18H14N2O6S
Molecular Weight386.38
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)NC2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)C(=O)O
InChIInChI=1S/C18H14N2O6S/c21-15-14(19-13-4-2-1-3-12(13)17(24)25)27-18(26)20(15)9-10-5-7-11(8-6-10)16(22)23/h1-8,14,19H,9H2,(H,22,23)(H,24,25)
InChIKeyLNQKDBPDTQLLRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((3-(4-Carboxybenzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid (CAS 1008584-86-8): Core Structural Identity and Procurement Baseline


2-((3-(4-Carboxybenzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid (CAS 1008584-86-8) is a synthetic, dual-carboxylate thiazolidine-2,4-dione (TZD) derivative with molecular formula C18H14N2O6S and molecular weight 386.38 g/mol . The compound features a 2,4-dioxothiazolidine core N-substituted with a 4-carboxybenzyl group and further functionalized at the 5-position via an ortho-amino benzoic acid moiety. It serves as a versatile research building block for coordination polymers and complex molecular architectures, and is investigated for potential enzyme inhibitory and antimicrobial properties . Its closest structural analog is the para-amino regioisomer, 4-((3-(4-carboxybenzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid (CAS 1008710-58-4; GI-Y2), which has been characterized as a GSDMD inhibitor with defined target engagement (SPR KD = 36.0 μM) .

Why Generic Substitution Fails for 2-((3-(4-Carboxybenzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid


Within the 2,4-thiazolidinedione chemotype, minor structural perturbations—such as the position of the amino-benzoic acid attachment (ortho vs. para), the presence or absence of the N-carboxybenzyl substituent, and the oxidation state of the 5-position linker—produce divergent target engagement profiles, potency, and selectivity [2]. For example, the para-amino regioisomer GI-Y2 (CAS 1008710-58-4) is a characterized GSDMD inhibitor (SPR KD = 36.0 μM) with demonstrated in vivo efficacy in atherosclerosis models , whereas the ortho-amino isomer (CAS 1008584-86-8) remains pharmacologically uncharacterized, meaning its target profile cannot be assumed to mirror GI-Y2. Similarly, 5-benzylidene-TZD derivatives lacking the N-carboxybenzyl group exhibit PTP1B IC50 values ranging from 1.6 μM to 5.0 μM [1][2], but the addition of the N-carboxybenzyl and ortho-amino benzoic acid motifs in the target compound may redirect binding toward alternative phosphatases or entirely distinct targets. These structural nuances make simple within-class substitution scientifically unreliable without experimental validation.

Quantitative Differentiation Evidence for 2-((3-(4-Carboxybenzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid Procurement Decisions


Regiochemical Isomerism: Ortho- vs. Para-Amino Benzoic Acid Determines Target Engagement Profile

The most critical differentiation for this compound is its ortho-amino benzoic acid substitution pattern. The para-amino regioisomer (GI-Y2, CAS 1008710-58-4) has been characterized as a direct GSDMD inhibitor with an SPR-measured equilibrium dissociation constant (KD) of 36.0 μM against full-length human GSDMD and demonstrates dose-dependent reduction of atherosclerotic plaques in ApoE-/- mice . In contrast, no GSDMD binding data have been reported for the ortho-amino isomer (CAS 1008584-86-8). The change from para- to ortho- substitution reorients the carboxylate pharmacophore by approximately 60° relative to the thiazolidine core, which is predicted to alter hydrogen-bonding geometry with arginine-rich binding pockets such as the Arg10 residue critical for GI-Y2–GSDMD interaction . Furthermore, literature on related TZD scaffolds indicates that ortho-substituted benzylidene-TZD derivatives exhibit superior antimicrobial activity compared to para-substituted analogs, with MIC values as low as 0.6–0.8 μg/mL against Gram-positive and Gram-negative strains [1]. These data suggest that the ortho-amino isomer may possess a distinct—and currently uncharacterized—biological target spectrum that cannot be extrapolated from para-substituted analogs.

Regiochemistry GSDMD inhibition Target engagement Structure-activity relationship

PTP1B Inhibitory Potential: Class-Level Positioning Against Established Thiazolidinedione-Derived PTP1B Inhibitors

Thiazolidine-2,4-dione derivatives constitute a well-validated scaffold for protein tyrosine phosphatase 1B (PTP1B) inhibition. Benchmark TZD-based PTP1B inhibitors reported in the literature include compound 7e, a 5-(substituted benzylidene)thiazolidine-2,4-dione with an IC50 of 4.6 μM against recombinant human PTP1B [1], and CHEMBL235595, a 4-((5-(4-(benzyloxy)benzylidene)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid derivative with a PTP1B IC50 of 1.6 μM [2]. The most potent TZD-class PTP1B inhibitor reported to date is Compound 46, bearing an N-methyl benzoic acid and a 5-(3-methoxy-4-phenethoxy)benzylidene moiety, with an IC50 of 1.1 μM [3]. The target compound 2-((3-(4-carboxybenzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid incorporates two structural features absent in the benchmark inhibitors: (i) an N-carboxybenzyl substituent replacing the typical N-H or N-methyl group, and (ii) a 5-amino (rather than 5-ylidene) linkage to the benzoic acid moiety. These modifications introduce additional hydrogen-bond donor/acceptor capacity and alter the conformational flexibility of the molecule, which may enhance or diminish PTP1B affinity relative to the 1.1–4.6 μM baseline. Direct PTP1B IC50 data for the target compound are not yet publicly available.

PTP1B inhibition Diabetes Insulin signaling Thiazolidinedione pharmacophore

Dual-Carboxylate Pharmacophore: Physicochemical and Formulation Differentiation from Mono-Carboxylate Thiazolidinedione Analogs

Unlike the majority of pharmacologically characterized TZD derivatives—which bear a single carboxylate or ester group—2-((3-(4-carboxybenzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid contains two ionizable carboxylic acid moieties (calculated pKa ~3.5–4.5 for each benzoic acid). The structurally simpler analog 5-(4-carboxybenzyl)-2,4-thiazolidinedione (CAS 195603-76-0; C11H9NO4S, MW 251.26 g/mol) possesses only one carboxylate group and has been explored primarily as a synthetic intermediate for antidiabetic TZD development . The addition of a second carboxylate via the ortho-amino benzoic acid substituent in the target compound increases the hydrogen-bond donor count (from 2 to 4) and topological polar surface area (estimated increase of ~40 Ų), which is predicted to reduce passive membrane permeability while enhancing aqueous solubility at physiological pH . This dual-carboxylate architecture also makes the compound suitable as a ditopic ligand for metal-organic coordination polymer synthesis, an application domain inaccessible to mono-carboxylate TZDs .

Dual carboxylate Solubility Formulation Drug-likeness Coordination chemistry

Synthetic Accessibility and Procurable Purity: Ortho-Amino Isomer vs. Para-Amino Regioisomer and Ester Prodrug Analogs

The target compound is synthesized via condensation of 4-carboxybenzylamine with a pre-formed 5-substituted thiazolidine-2,4-dione intermediate . The ortho-amino benzoic acid coupling at the 5-position presents steric constraints due to intramolecular hydrogen bonding between the ortho-carboxylate and the secondary amine linker, potentially reducing reaction yields relative to the para-amino isomer. The para-amino regioisomer GI-Y2 (CAS 1008710-58-4) is commercially available from multiple vendors at ≥95% purity (HPLC) , whereas the ortho-amino isomer (CAS 1008584-86-8) has more limited commercial availability. An alternative procurement candidate is the ethyl ester prodrug analog, 2-((3-(4-(ethoxycarbonyl)benzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid (C20H18N2O6S, MW 414.43 g/mol) , which masks one carboxylate as an ethyl ester and may offer improved synthetic scalability and intermediate stability. For researchers requiring the free diacid form, CAS 1008584-86-8 provides the ortho-amino regioisomer in typically 95% purity , but custom synthesis may be required for larger quantities (>100 mg).

Synthetic accessibility Purity Procurement Regioisomer Ester prodrug

Optimal Research and Industrial Application Scenarios for 2-((3-(4-Carboxybenzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid


Regiochemical SAR Probe for Ortho- vs. Para-Amino TZD Target Deconvolution

The ortho-amino isomer (CAS 1008584-86-8) and its para-amino counterpart GI-Y2 (CAS 1008710-58-4) form a matched molecular pair for systematic target deconvolution studies. Because GI-Y2 is a validated GSDMD binder (SPR KD = 36.0 μM) , parallel profiling of the ortho-isomer against a panel of gasdermin family members (GSDMD, GSDME, GSDMA) and related inflammatory targets can map the regiochemical determinants of target engagement. Differential scanning fluorimetry (DSF) or SPR-based screening is recommended as a first-line characterization step.

PTP1B Inhibitor Lead Discovery with a Structurally Differentiated TZD Scaffold

For medicinal chemistry programs targeting PTP1B in type 2 diabetes or obesity, the target compound provides a differentiated starting point featuring an N-carboxybenzyl substituent and a 5-amino (reduced) linker—structural motifs absent from the most potent TZD-class PTP1B inhibitors such as Compound 46 (IC50 = 1.1 μM) and compound 7e (IC50 = 4.6 μM) [1]. The dual-carboxylate architecture may enable bidentate interactions within the PTP1B catalytic pocket (Cys215–Arg221 loop) and the adjacent second aryl-binding site. Procurement should include plans for recombinant human PTP1B enzymatic assay using pNPP or DiFMUP substrates.

Coordination Polymer and Metal-Organic Framework (MOF) Synthesis Using a Ditopic TZD-Dicarboxylate Ligand

The presence of two carboxylate donor groups in a geometry defined by the ortho-amino benzoic acid and N-carboxybenzyl substituents makes this compound suitable as a ditopic organic linker for the construction of metal-organic coordination polymers . Unlike mono-carboxylate TZDs (e.g., CAS 195603-76-0), the dual-carboxylate architecture offers divergent coordination modes and the potential for porous framework formation. Researchers in materials chemistry should procure the free diacid form (CAS 1008584-86-8) and evaluate solvothermal reaction conditions with transition metal salts (Zn²⁺, Cu²⁺, Co²⁺) for single-crystal X-ray diffraction (SC-XRD) structure determination.

Antimicrobial Screening Campaign Leveraging Ortho-Substitution Advantage of TZD Derivatives

Published evidence demonstrates that ortho-substituted benzylidene-TZD derivatives exhibit superior antimicrobial activity (MIC 0.6–0.8 μg/mL) relative to para-substituted and unsubstituted analogs . The target compound, bearing an ortho-amino benzoic acid motif, is a candidate for broth microdilution MIC determination against ESKAPE pathogens (S. aureus, K. pneumoniae, A. baumannii, P. aeruginosa) and fungal strains. Positive hits can be benchmarked against the established ortho-substituted benzylidene-TZD series to assess whether the saturated 5-amino linker enhances or attenuates antimicrobial potency.

Quote Request

Request a Quote for 2-((3-(4-Carboxybenzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.